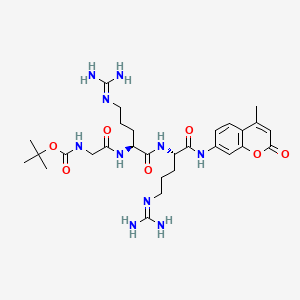

Boc-grr-amc

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[2-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H44N10O7/c1-16-13-23(41)45-21-14-17(9-10-18(16)21)37-24(42)20(8-6-12-35-27(32)33)39-25(43)19(7-5-11-34-26(30)31)38-22(40)15-36-28(44)46-29(2,3)4/h9-10,13-14,19-20H,5-8,11-12,15H2,1-4H3,(H,36,44)(H,37,42)(H,38,40)(H,39,43)(H4,30,31,34)(H4,32,33,35)/t19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAOILQBHONVZOC-PMACEKPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H44N10O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

644.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of Boc-grr-amc: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-grr-amc (tert-butyloxycarbonyl-glycyl-L-arginyl-L-arginyl-7-amino-4-methylcoumarin) is a synthetic, fluorogenic peptide substrate widely utilized in the fields of virology, cell biology, and drug discovery to probe the activity of specific proteases. Its design allows for a sensitive and continuous assay of enzymatic activity, making it a valuable tool for kinetic studies, inhibitor screening, and diagnostic applications. This guide provides an in-depth exploration of the mechanism of action of this compound, its target enzymes, and detailed protocols for its use.

Core Mechanism of Action

The fundamental principle behind this compound lies in the concept of fluorescence resonance energy transfer (FRET) quenching and dequenching. The 7-amino-4-methylcoumarin (AMC) moiety is a fluorescent reporter group whose fluorescence is quenched when it is part of the larger peptide structure. The mechanism can be broken down into the following steps:

-

Substrate Recognition and Binding: The tripeptide sequence, Glycyl-Arginyl-Arginine (grr), mimics the natural recognition sites of certain proteases. These enzymes, primarily those with a preference for basic amino acids at the P1 cleavage site, bind to this compound with a specific affinity. The bulky tert-butyloxycarbonyl (Boc) group at the N-terminus serves as a protective group.

-

Enzymatic Cleavage: Upon binding, the target protease catalyzes the hydrolysis of the amide bond between the C-terminal arginine residue and the AMC group.

-

Fluorescence Emission: The cleavage event liberates the free AMC fluorophore. Released from the quenching effect of the peptide, the AMC molecule can now be excited by light at a specific wavelength (typically around 360-380 nm) and will subsequently emit fluorescent light at a higher wavelength (around 440-460 nm).

-

Signal Quantification: The intensity of the emitted fluorescence is directly proportional to the amount of cleaved substrate and, therefore, to the activity of the enzyme. This allows for real-time monitoring of the enzymatic reaction.

Target Enzymes and Substrate Specificity

This compound is a substrate for a specific class of proteases that exhibit a pronounced specificity for cleaving after basic amino acid residues, particularly arginine. The two primary classes of enzymes that are routinely assayed using this substrate are:

Flavivirus NS2B-NS3 Proteases

The NS2B-NS3 protease is a serine protease essential for the replication of flaviviruses, including West Nile Virus (WNV), Dengue Virus, Zika Virus, and Japanese Encephalitis Virus (JEV). This enzyme is responsible for processing the viral polyprotein into individual functional proteins. The substrate specificity of flavivirus NS2B-NS3 proteases is characterized by a strong preference for two basic residues (Arg or Lys) at the P1 and P2 positions of the cleavage site. The di-arginine motif in this compound makes it an excellent substrate for this viral protease.

Metacaspases

Metacaspases are a family of cysteine proteases found in plants, fungi, and protozoa. They are structurally related to caspases, the key mediators of apoptosis in animals, but possess distinct substrate specificity. Unlike caspases, which cleave after aspartic acid residues, metacaspases exhibit a strict specificity for arginine or lysine at the P1 position. This makes this compound a suitable tool for studying metacaspase activity and its role in various cellular processes, including programmed cell death in these organisms.

Data Presentation

The following table summarizes the substrate specificity of the primary target enzymes for this compound and provides available quantitative kinetic data.

| Enzyme Class | Specific Example | P1 Specificity | P2 Specificity | Km (µM) of this compound | kcat (s-1) of this compound | kcat/Km (M-1s-1) of this compound |

| Flavivirus NS2B-NS3 Protease | Japanese Encephalitis Virus NS2B-NS3 Protease | Arginine (Arg) , Lysine (Lys) | Basic Residues (Arg, Lys) | 123 ± 11.6[1] | 0.0037 ± 0.0002[1] | 30.08 ± 2.7[1] |

| Metacaspases | Leishmania major Metacaspase | Arginine (Arg) , Lysine (Lys) | Not as strictly defined as P1 | Not Available | Not Available | Not Available |

Experimental Protocols

West Nile Virus (WNV) NS2B-NS3 Protease Activity Assay

This protocol is adapted from established methods for assaying flavivirus protease activity.

Materials:

-

WNV NS2B-NS3 Protease (purified)

-

This compound substrate

-

Assay Buffer: 50 mM Tris-HCl (pH 8.5), 20% glycerol, 1 mM CHAPS

-

DMSO (for dissolving substrate)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

-

Substrate Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute the stock solution in Assay Buffer to the desired final concentrations (e.g., for kinetic studies, a range of concentrations from 0 to 200 µM is recommended).

-

Enzyme Preparation: Dilute the purified WNV NS2B-NS3 protease in Assay Buffer to the desired final concentration (e.g., 50 nM).

-

Reaction Setup:

-

To each well of the 96-well plate, add 50 µL of the diluted enzyme solution.

-

To initiate the reaction, add 50 µL of the diluted substrate solution to each well.

-

Include control wells:

-

No-enzyme control: 50 µL of Assay Buffer + 50 µL of substrate solution.

-

No-substrate control: 50 µL of enzyme solution + 50 µL of Assay Buffer.

-

-

-

Fluorescence Measurement: Immediately place the microplate in the fluorescence plate reader. Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes at 37°C.

-

Data Analysis:

-

Subtract the background fluorescence (from the no-enzyme control) from the experimental values.

-

Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

-

For kinetic analysis, plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax. kcat can be calculated from Vmax if the enzyme concentration is known.

-

Metacaspase Activity Assay in Cell Lysates

This protocol is a general guideline for measuring metacaspase activity in plant or protozoan cell extracts.

Materials:

-

Cell sample (e.g., plant tissue, protozoan culture)

-

Lysis Buffer: 50 mM HEPES (pH 7.5), 10% (w/v) sucrose, 5 mM DTT, 1 mM EDTA, 0.1% (w/v) CHAPS

-

This compound substrate

-

DMSO

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)

-

Bradford reagent for protein quantification

Procedure:

-

Cell Lysate Preparation:

-

Harvest cells and wash with an appropriate buffer.

-

Resuspend the cell pellet in ice-cold Lysis Buffer.

-

Disrupt the cells using a suitable method (e.g., sonication, bead beating, or freeze-thaw cycles).

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (soluble protein extract).

-

-

Protein Quantification: Determine the total protein concentration of the cell lysate using the Bradford assay or a similar method.

-

Substrate Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Dilute in Lysis Buffer to a final working concentration (e.g., 100 µM).

-

Reaction Setup:

-

In a 96-well plate, add a defined amount of total protein from the cell lysate to each well (e.g., 20-50 µg).

-

Adjust the volume in each well with Lysis Buffer to 50 µL.

-

Initiate the reaction by adding 50 µL of the diluted this compound substrate solution.

-

Include a no-lysate control (Lysis Buffer + substrate).

-

-

Fluorescence Measurement: Monitor the increase in fluorescence over time at 37°C, as described in the previous protocol.

-

Data Analysis:

-

Subtract the background fluorescence.

-

Express the metacaspase activity as the rate of fluorescence increase per unit of time per microgram of total protein (e.g., RFU/min/µg protein).

-

Mandatory Visualizations

Caption: Enzymatic cleavage of this compound by a target protease.

Caption: Experimental workflow for a WNV protease activity assay.

References

Boc-GRR-AMC: A Versatile Fluorogenic Substrate for Probing Protease Activity in Drug Discovery and Research

An In-depth Technical Guide on Substrate Specificity, Enzyme Targets, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

The fluorogenic tripeptide substrate, Boc-Gly-Arg-Arg-7-amino-4-methylcoumarin (Boc-GRR-AMC), has emerged as a critical tool for the characterization of a range of proteases, particularly those with a preference for cleavage after basic amino acid residues. Its utility spans from fundamental enzyme kinetics to high-throughput screening for inhibitor discovery. This technical guide provides a comprehensive overview of this compound's substrate specificity, its primary enzyme targets, and detailed protocols for its application in research and drug development.

Core Concepts: The Mechanism of this compound

This compound is a synthetic substrate that, in its intact form, is non-fluorescent. The 7-amino-4-methylcoumarin (AMC) fluorophore is quenched by the attached peptide. Upon enzymatic cleavage of the amide bond between the arginine residue and the AMC moiety, the highly fluorescent AMC is released. The rate of increase in fluorescence is directly proportional to the enzymatic activity, allowing for sensitive and continuous monitoring of the reaction. This principle forms the basis of a wide array of enzymatic assays.

Enzyme Targets and Substrate Specificity

This compound is primarily recognized and cleaved by proteases that have a specificity for arginine at the P1 position (the amino acid residue immediately preceding the cleavage site). The primary enzyme families targeted by this substrate include:

-

Flavivirus NS2B-NS3 Proteases: This family of serine proteases is essential for the replication of medically significant viruses such as West Nile Virus (WNV), Dengue Virus (DENV), and Japanese Encephalitis Virus (JEV). The NS2B-NS3 protease complex is responsible for cleaving the viral polyprotein into functional viral proteins.[1][2][3][4] Disruption of its activity is a key strategy for the development of antiviral therapeutics.[4]

-

Metacaspases: These are cysteine proteases found in plants, fungi, and protozoa, including the human pathogen Leishmania.[5] While structurally distinct from mammalian caspases, they are implicated in programmed cell death (apoptosis) and other cellular processes in these organisms.[5][6][7] Their absence in mammals makes them attractive drug targets.

-

Other Trypsin-like Proteases: Due to its dibasic cleavage motif, this compound can also be a substrate for other trypsin-like serine proteases, such as certain cathepsins.[8]

The specificity of this compound is primarily dictated by the P1 and P2 arginine residues, which fit into the S1 and S2 pockets of the target proteases. The Boc (tert-butyloxycarbonyl) protecting group at the N-terminus enhances substrate stability and cell permeability in some applications.

Quantitative Data: Enzyme Kinetics

The following table summarizes the available kinetic parameters for the cleavage of this compound and similar substrates by various proteases. It is important to note that kinetic constants can vary depending on the specific assay conditions (e.g., pH, temperature, buffer composition).

| Enzyme | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Source |

| West Nile Virus NS2B-NS3 Protease | Ac-DFASGKR-AMC | - | - | - | [9] |

| This compound | - | - | - | [9][10] | |

| Boc-GKR-AMC | - | - | - | [9] | |

| FRET-based peptide | 3.35 ± 0.31 | 0.0717 ± 0.0016 | 21,400 ± 2000 | [11] | |

| Japanese Encephalitis Virus NS2B(H)-NS3pro | Pyr-RTKR-AMC | - | - | 1962.96 ± 85.0 | |

| Boc-LRR-AMC | - | - | 3.74 ± 0.3 | ||

| Leishmania major Metacaspase (cd-LmjMCA) | Ac-VRPR-AMC | - | - | - | [12] |

| This compound | - | - | - | [12] | |

| z-GGR-AMC | - | - | - | [12] |

Note: A study on West Nile Virus NS2B-NS3 protease demonstrated substrate inhibition with this compound, suggesting that the substrate can bind to two different sites on the enzyme.[9][10] This is a critical consideration when designing and interpreting kinetic experiments.

Experimental Protocols

Detailed Methodology for a Standard this compound Protease Assay

This protocol provides a general framework for measuring the activity of a purified protease or a protease in a complex biological sample.

1. Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 8.5, 150 mM NaCl, 10% glycerol, 0.01% Triton X-100. The optimal pH may vary depending on the enzyme. For flavivirus proteases, a pH range of 8.0-9.5 is often used.

-

Substrate Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM. Store at -20°C, protected from light.

-

Enzyme Solution: Dilute the purified enzyme or biological sample containing the protease to the desired concentration in assay buffer. Keep the enzyme on ice.

-

AMC Standard Stock Solution: Dissolve 7-amino-4-methylcoumarin (AMC) in DMSO to a final concentration of 1 mM. Store at -20°C, protected from light.

2. Assay Procedure:

-

Prepare AMC Standard Curve:

-

Create a series of dilutions of the AMC standard stock solution in assay buffer to generate a standard curve (e.g., 0, 1, 2.5, 5, 10, 20 µM).

-

Add 100 µL of each standard dilution to the wells of a black, flat-bottom 96-well plate.

-

-

Enzyme Reaction:

-

In separate wells of the 96-well plate, add 50 µL of the enzyme solution.

-

Include a "no enzyme" control containing 50 µL of assay buffer.

-

Prepare a working solution of this compound by diluting the stock solution in assay buffer to the desired final concentration (e.g., 20 µM). The optimal substrate concentration should be determined empirically and should ideally be at or below the K_m_ value.

-

Initiate the reaction by adding 50 µL of the this compound working solution to each well, bringing the total volume to 100 µL.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).

-

Use an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

-

3. Data Analysis:

-

Plot the AMC Standard Curve: Plot the fluorescence intensity of the AMC standards against their known concentrations. Perform a linear regression to obtain the slope (fluorescence units per µM of AMC).

-

Calculate the Rate of Reaction: For each enzyme reaction, plot fluorescence intensity against time. The initial linear portion of the curve represents the initial velocity (V₀) of the reaction. Calculate the slope of this linear portion (fluorescence units per minute).

-

Convert to Molar Units: Convert the rate of reaction from fluorescence units/min to µM/min using the slope from the AMC standard curve.

-

Calculate Enzyme Activity: Express the enzyme activity in appropriate units (e.g., µmol of AMC released per minute per mg of enzyme).

Visualizing the Molecular Landscape: Signaling Pathways and Workflows

Logical Workflow for a Protease Inhibition Assay

The following diagram illustrates the general workflow for screening and characterizing protease inhibitors using this compound.

Caption: Workflow for protease inhibitor discovery.

Signaling Pathway: West Nile Virus Polyprotein Processing

The WNV NS2B-NS3 protease is a key player in the viral replication cycle. This diagram illustrates its role in cleaving the viral polyprotein.

Caption: WNV polyprotein processing by NS2B-NS3 protease.

Signaling Pathway: Leishmania Apoptosis

Metacaspases are involved in the apoptotic pathway of Leishmania. This simplified diagram shows the central role of metacaspase in this process.

Caption: Role of metacaspase in Leishmania apoptosis.

Conclusion

This compound is a robust and sensitive tool for the study of proteases with trypsin-like specificity. Its application in understanding the function of key viral and parasitic enzymes has significant implications for drug discovery. By providing a standardized method for quantifying enzyme activity and a platform for inhibitor screening, this compound continues to be an invaluable substrate in the fields of biochemistry, virology, and parasitology. The detailed protocols and conceptual diagrams provided in this guide are intended to facilitate its effective use in the laboratory and to spur further research into the critical roles of these important enzyme targets.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. targetmol.cn [targetmol.cn]

- 4. West Nile Virus NS2B/NS3 protease as an antiviral target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Role of Metacaspases and Other Proteins Involved in the Apoptosis of Leishmania: Review Article - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. d-nb.info [d-nb.info]

- 8. This compound - LKT Labs [lktlabs.com]

- 9. Substrate inhibition kinetic model for West Nile virus NS2B-NS3 protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Substrate Inhibition Kinetic Model for West Nile Virus NS2B-NS3 Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A FRET-based assay for the discovery of West Nile Virus NS2B-NS3 protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Technical Guide to Boc-Gly-Arg-Arg-AMC: A Fluorogenic Substrate for Protease Activity Profiling

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Boc-Gly-Arg-Arg-AMC (Boc-GRR-AMC), a fluorogenic peptide substrate utilized in the characterization of various proteases. This guide details its chemical properties, mechanism of action, and provides standardized protocols for its application in enzyme kinetics and inhibitor screening.

Core Characteristics and Chemical Properties

This compound is a synthetic tripeptide substrate designed for the sensitive detection of proteases that exhibit a substrate preference for cleavage at arginine residues.[1][] The molecule consists of three key components:

-

Boc (tert-Butyloxycarbonyl) Group: An N-terminal protecting group that enhances substrate stability and prevents unwanted side reactions.

-

Gly-Arg-Arg (GRR) Peptide Sequence: This specific tripeptide sequence serves as the recognition and binding site for the target proteases. Trypsin-like serine proteases, in particular, recognize and cleave peptide bonds C-terminal to arginine or lysine residues.[3][4]

-

AMC (7-amino-4-methylcoumarin): A fluorescent reporter molecule conjugated to the C-terminus of the peptide.[5] In its conjugated form, the fluorescence of AMC is quenched.

The cleavage of the amide bond between the C-terminal arginine and the AMC moiety by a protease results in the release of the free fluorophore, 7-amino-4-methylcoumarin.[6] This free AMC exhibits a significant increase in fluorescence, which can be quantitatively measured to determine enzyme activity.[5]

| Property | Value | Reference |

| Full Chemical Name | tert-butyl N-[2-[[5-(diaminomethylideneamino)-1-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]carbamate | [7] |

| Molecular Formula | C29H44N10O7 | [7] |

| Molecular Weight | 644.72 g/mol | [][7] |

| Purity | ≥98% | [][8] |

| Excitation Wavelength | ~341-380 nm | [5][9][10][11] |

| Emission Wavelength | ~440-460 nm | [5][9][10][11] |

Mechanism of Action and Target Enzymes

The fundamental principle behind this compound as a research tool is the enzymatic release of a fluorescent signal. In its intact state, the AMC fluorophore is non-fluorescent. Upon introduction of a protease with specificity for the GRR sequence, the enzyme binds to the substrate and catalyzes the hydrolysis of the peptide bond between the C-terminal arginine and the AMC molecule. This cleavage event liberates free AMC, which fluoresces intensely when excited by light at the appropriate wavelength. The rate of increase in fluorescence is directly proportional to the rate of substrate cleavage and, therefore, to the enzymatic activity of the protease.

This compound is a substrate for a range of proteases, including:

-

Trypsin-like Serine Proteases: These enzymes are characterized by their preference for cleaving peptide bonds following positively charged amino acids like arginine and lysine.[3][4]

-

Flavivirus Proteases: It serves as a substrate for proteases from viruses such as West Nile Virus (NS2B-NS3 protease), Yellow Fever Virus (NS3 protease), and Dengue Virus (NS2B-NS3 protease).[]

-

Metacaspases: It is cleaved by type II Metacaspases from Arabidopsis thaliana (Atmc4 and Atmc9).[][12]

Detailed Experimental Protocol: Protease Activity Assay

This protocol outlines a standard procedure for measuring protease activity using this compound in a 96-well plate format.

3.1. Materials and Reagents

-

This compound substrate

-

Dimethyl sulfoxide (DMSO)

-

Assay Buffer (e.g., 50 mM Tris, 100 mM NaCl, pH 8.0)[13]

-

Purified enzyme of interest

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader with excitation and emission filters for AMC

3.2. Preparation of Solutions

-

Substrate Stock Solution (10 mM): Dissolve the appropriate amount of this compound in DMSO to create a 10 mM stock solution. Store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[12][14]

-

Enzyme Working Solution: Dilute the purified enzyme to the desired concentration in cold assay buffer. The optimal concentration should be determined empirically but is typically in the nanomolar range.

-

Substrate Working Solution: Dilute the 10 mM substrate stock solution in assay buffer to the desired final concentration for the assay. A typical starting concentration is 100 µM.

3.3. Assay Procedure

-

Add 50 µL of the substrate working solution to each well of the 96-well plate.

-

Include control wells:

-

Substrate only: 50 µL of substrate working solution and 50 µL of assay buffer (no enzyme).

-

Buffer only: 100 µL of assay buffer.

-

-

Initiate the reaction by adding 50 µL of the enzyme working solution to the appropriate wells. The final volume in each well will be 100 µL.

-

Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 25°C or 37°C).

-

Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a period of 30-60 minutes. Use an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[13]

3.4. Data Analysis

-

Subtract the background fluorescence (from the substrate-only wells) from the fluorescence readings of the enzyme-containing wells.

-

Plot the fluorescence intensity versus time. The initial rate of the reaction (V₀) is the slope of the linear portion of this curve.

-

To determine kinetic parameters such as Km and Vmax, perform the assay with varying substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation.

Visualizations

Caption: Enzymatic cleavage of this compound by a target protease.

Caption: Workflow for a typical protease activity assay.

Applications in Research and Drug Development

-

Enzyme Profiling: this compound is used to profile the substrate specificity of newly discovered or poorly characterized proteases.[1]

-

High-Throughput Screening (HTS): The fluorogenic nature of the assay makes it amenable to HTS for the discovery of novel protease inhibitors.

-

Kinetic Studies: It is employed to determine key kinetic parameters (Km, kcat, Ki) of enzymes and their inhibitors.[15]

-

Diagnostic Applications: Assays using this substrate can be adapted to detect the presence and activity of specific proteases in biological samples.

References

- 1. medchemexpress.com [medchemexpress.com]

- 3. Serine protease - Wikipedia [en.wikipedia.org]

- 4. Serine Proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | C29H44N10O7 | CID 53230042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound - LKT Labs [lktlabs.com]

- 9. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]

- 10. FluoroFinder [app.fluorofinder.com]

- 11. bachem.com [bachem.com]

- 12. shop.bachem.com [shop.bachem.com]

- 13. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Boc-Leu-Gly-Arg-AMC | Biomedical Reagent | TargetMol [targetmol.com]

- 15. journals.asm.org [journals.asm.org]

The Role of Boc-Gly-Arg-Arg-AMC in Flavivirus Protease Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fluorogenic substrate Boc-Gly-Arg-Arg-AMC (Boc-Grr-AMC) and its critical role in the study of flavivirus proteases. This information is essential for researchers and professionals involved in the discovery and development of antiviral therapies targeting flaviviruses such as Dengue, Zika, West Nile, and Yellow Fever.

Introduction to the Flavivirus NS2B-NS3 Protease

Flaviviruses, a genus of enveloped, positive-sense single-stranded RNA viruses, are responsible for significant human diseases worldwide.[1] The viral genome is translated into a single large polyprotein that must be cleaved by both host and viral proteases to release individual functional viral proteins.[2][3][4] The viral NS2B-NS3 protease is a key enzyme in this process, making it a prime target for antiviral drug development.[1][2][3][5]

The flavivirus NS2B-NS3 protease is a two-component serine protease.[2][6] The N-terminal one-third of the NS3 protein contains the protease domain with a catalytic triad of histidine, aspartic acid, and serine (His51, Asp75, and Ser135 in Dengue virus)[2][6]. A central, hydrophilic region of the NS2B protein of approximately 40-50 amino acids acts as a crucial cofactor, wrapping around the NS3 protease domain to form the active enzyme complex.[6][7] This complex is responsible for cleaving the viral polyprotein at several sites, a process essential for viral replication.[2][6]

Boc-Gly-Arg-Arg-AMC: A Key Tool for Protease Activity Assays

Boc-Gly-Arg-Arg-AMC is a synthetic tripeptide substrate widely used to measure the activity of flavivirus NS2B-NS3 proteases in vitro.[8][9][10][] The sequence Gly-Arg-Arg mimics the dibasic cleavage sites (like RR, KR, or RK) preferred by the viral protease within the polyprotein.[6]

The substrate consists of the tripeptide Gly-Arg-Arg, which is N-terminally protected by a tert-butyloxycarbonyl (Boc) group and C-terminally linked to a fluorophore, 7-amino-4-methylcoumarin (AMC). In its intact form, the fluorescence of the AMC group is quenched. Upon cleavage of the peptide bond after the second arginine residue by the NS2B-NS3 protease, the free AMC is released, resulting in a significant increase in fluorescence. This change in fluorescence can be monitored over time to determine the rate of the enzymatic reaction.

Experimental Workflow and Data Presentation

The use of this compound is central to high-throughput screening (HTS) assays for identifying potential inhibitors of the flavivirus protease.[5][12][13]

General Experimental Workflow

The following diagram illustrates a typical workflow for a flavivirus protease inhibition assay using this compound.

References

- 1. “Flavivirus Proteases: The viral Achilles heel to prevent future pandemics” - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. experts.arizona.edu [experts.arizona.edu]

- 4. biorxiv.org [biorxiv.org]

- 5. High-throughput screening for the identification of small-molecule inhibitors of the flaviviral protease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potential Role of Flavivirus NS2B-NS3 Proteases in Viral Pathogenesis and Anti-flavivirus Drug Discovery Employing Animal Cells and Models: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crystal Structure of the NS3 Protease-Helicase from Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. glpbio.com [glpbio.com]

- 9. glpbio.com [glpbio.com]

- 10. medchemexpress.com [medchemexpress.com]

- 12. High throughput screening of orthosteric inhibitors of flavivirus protease - Hongmin Li [grantome.com]

- 13. High-throughput screening for the identification of small-molecule inhibitors of the flaviviral protease - PubMed [pubmed.ncbi.nlm.nih.gov]

Measuring Metacaspase Activity: An In-depth Technical Guide to the Use of Boc-grr-AMC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metacaspases are a family of cysteine-dependent proteases that are evolutionary precursors to the well-characterized caspases found in animals.[1][2] Unlike caspases, which are central to apoptosis in metazoans and exhibit a stringent specificity for cleaving substrates after aspartic acid residues, metacaspases primarily recognize and cleave substrates after arginine or lysine residues.[2] These enzymes are crucial in a variety of cellular processes in plants, fungi, and protists, including programmed cell death (PCD), stress responses, and cell cycle regulation.[3][4][5]

The fluorogenic substrate Boc-Gly-Arg-Arg-7-amino-4-methylcoumarin (Boc-grr-AMC) has emerged as a valuable tool for the specific and sensitive measurement of metacaspase activity.[][7] Cleavage of the amide bond between the arginine residue and the AMC group by an active metacaspase releases the fluorophore, resulting in a quantifiable increase in fluorescence. This guide provides a comprehensive overview of the principles and protocols for utilizing this compound to assay metacaspase activity, tailored for researchers in basic science and drug development.

The this compound Substrate

This compound is a synthetic tripeptide substrate designed to mimic the natural cleavage sites of type II metacaspases.[][] The N-terminal Boc (tert-butyloxycarbonyl) group serves as a protecting group. The Gly-Arg-Arg sequence provides the recognition motif for the metacaspase, with the cleavage occurring after the second arginine residue. Upon cleavage, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released, which can be detected by measuring the fluorescence emission at approximately 460 nm following excitation at around 360-380 nm.[7][9]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of this compound in metacaspase activity assays. It is important to note that specific kinetic parameters such as Km and kcat for this compound with various metacaspases are not extensively reported in the literature. The provided data focuses on optimized assay conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C29H44N10O7 |

| Molecular Weight | 644.72 g/mol |

| CAS Number | 113866-14-1 |

| Purity | Typically >95% |

| Solubility | Soluble in DMSO and water |

Data sourced from various commercial suppliers.[][10][11][12]

Table 2: Optimized Conditions for Metacaspase Activity Assay using this compound

| Parameter | Recommended Range/Value | Notes |

| pH | 7.0 - 8.5 | Optimal pH can vary between different metacaspases.[13][14] |

| Temperature | 25 - 37 °C | Activity decreases rapidly at higher temperatures due to autoprocessing.[15] |

| This compound Concentration | 50 - 100 µM | Substrate inhibition has not been widely reported in this range.[7] |

| Calcium Chloride (CaCl2) | 1 - 10 mM | Essential for the activation of many type II metacaspases.[7][13][14] |

| Dithiothreitol (DTT) | 1 - 5 mM | A reducing agent to maintain the active site cysteine in a reduced state.[7][16][17] |

| Sucrose | 0 - 15% (w/v) | Can enhance the stability and activity of some metacaspases.[13] |

Table 3: Metacaspase Inhibitors

| Inhibitor | Target Metacaspase(s) | IC50 | Notes |

| z-VAD-FMK | Pan-caspase inhibitor | Varies | While primarily a caspase inhibitor, it has been used to assess Yca1 involvement in yeast apoptosis.[5] |

| Ebselen | SARS-CoV-2 Mpro | ~0.67 µM | While not a direct metacaspase inhibitor, it is an example of an inhibitor identified using a fluorogenic assay.[18] |

Note: Specific and potent inhibitors for a wide range of metacaspases are still under active investigation. The IC50 values for caspase inhibitors can vary significantly depending on the assay conditions and the specific caspase being targeted.[19][20][21][22]

Experimental Protocols

Preparation of Reagents

1. This compound Stock Solution (10 mM):

-

Dissolve the appropriate amount of this compound powder in high-quality, anhydrous DMSO.

-

For example, to prepare 1 mL of a 10 mM stock solution, dissolve 6.45 mg of this compound (MW = 644.72 g/mol ) in 1 mL of DMSO.

-

Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

2. Assay Buffer (1X):

-

A typical assay buffer consists of:

-

25-50 mM HEPES or Tris-HCl, pH 7.5

-

100-150 mM NaCl

-

10 mM CaCl2

-

5 mM DTT

-

(Optional) 15% (w/v) Sucrose

-

-

Prepare the buffer fresh on the day of the experiment, especially the DTT, which is prone to oxidation.

3. Cell/Tissue Lysate Preparation:

-

Harvest cells or grind tissue in a lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% (v/v) Triton X-100, and a protease inhibitor cocktail without cysteine protease inhibitors).

-

Incubate on ice with occasional vortexing.

-

Centrifuge to pellet cell debris and collect the supernatant containing the metacaspase.

-

Determine the total protein concentration of the lysate using a standard method like the Bradford or BCA assay.

Metacaspase Activity Assay Protocol

-

In a 96-well black microplate, add the following to each well:

-

X µL of cell/tissue lysate (typically 10-50 µg of total protein)

-

Y µL of 1X Assay Buffer to bring the total volume to 90 µL.

-

-

Include appropriate controls:

-

Blank: 90 µL of 1X Assay Buffer (no lysate).

-

Negative Control: Lysate from a metacaspase-deficient mutant or treated with a known inhibitor.

-

-

Pre-incubate the plate at the desired temperature (e.g., 30°C) for 5-10 minutes.

-

Initiate the reaction by adding 10 µL of 10X this compound working solution (e.g., 500 µM for a final concentration of 50 µM) to each well.

-

Immediately place the plate in a fluorescence microplate reader.

-

Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

-

Record the fluorescence every 1-2 minutes for at least 30-60 minutes.

Data Analysis

-

Subtract the fluorescence of the blank from all other readings.

-

Plot the fluorescence intensity versus time for each sample.

-

Determine the initial reaction velocity (V0) from the linear portion of the curve. This is typically expressed as relative fluorescence units per minute (RFU/min).

-

To convert RFU/min to molar concentration of AMC released per minute, a standard curve of free AMC must be generated.[9]

-

Normalize the activity to the amount of protein in the lysate (e.g., pmol AMC/min/mg protein).

Signaling Pathways and Experimental Workflows

Plant Immunity Signaling Pathway Involving AtMC1

The Arabidopsis metacaspase AtMC1 plays a role in the hypersensitive response (HR), a form of programmed cell death that limits pathogen spread.[3][4][23][24][25] It is involved in signaling pathways downstream of nucleotide-binding leucine-rich repeat (NLR) immune receptors.

Caption: AtMC1 activation in plant immunity.

Fungal Apoptosis Pathway Involving Yca1

In the yeast Saccharomyces cerevisiae, the metacaspase Yca1 is a key regulator of apoptosis-like programmed cell death in response to various stimuli, such as oxidative stress.[1][2][5][26][27]

Caption: Yca1-mediated apoptosis in yeast.

Experimental Workflow for Metacaspase Activity Assay

The following diagram illustrates the key steps in performing a metacaspase activity assay using this compound.

Caption: Metacaspase activity assay workflow.

Troubleshooting

Table 4: Common Issues and Solutions in Metacaspase Activity Assays

| Issue | Possible Cause(s) | Recommended Solution(s) |

| No or low signal | Inactive enzyme | Ensure proper sample handling and storage to maintain enzyme activity. Use fresh lysates. |

| Incorrect buffer conditions (pH, Ca2+) | Optimize the assay buffer for the specific metacaspase being studied.[28] | |

| Insufficient enzyme concentration | Increase the amount of lysate used in the assay. | |

| Degraded substrate | Store this compound stock solution protected from light and avoid repeated freeze-thaw cycles. | |

| Incorrect instrument settings | Verify the excitation and emission wavelengths on the fluorometer.[29] | |

| High background fluorescence | Autohydrolysis of the substrate | Run a blank control without enzyme to subtract background fluorescence. |

| Contaminating proteases in the lysate | Use specific inhibitors for other proteases if necessary. | |

| Intrinsic fluorescence of lysate components | Ensure the blank control contains all components except the substrate. | |

| Non-linear reaction kinetics | Substrate depletion | Use a lower enzyme concentration or a higher substrate concentration (if not inhibitory). |

| Enzyme instability | Optimize buffer conditions (e.g., add sucrose) to improve enzyme stability.[13] | |

| Product inhibition | This is less common with AMC, but can be checked by adding AMC at the start of the reaction. | |

| High well-to-well variability | Pipetting errors | Use calibrated pipettes and ensure thorough mixing.[28] |

| Bubbles in the wells | Centrifuge the plate briefly before reading. | |

| Temperature fluctuations | Ensure the plate reader maintains a stable temperature. |

This troubleshooting guide is adapted from general principles of enzymatic and fluorescence-based assays.[28][29][30][31]

Conclusion

The use of the fluorogenic substrate this compound provides a robust and sensitive method for the characterization of metacaspase activity. This technical guide offers a comprehensive framework for researchers to design, execute, and interpret experiments aimed at understanding the roles of these important proteases in various biological systems. Careful optimization of assay conditions and adherence to rigorous experimental design will ensure the generation of high-quality, reproducible data, which is essential for advancing our knowledge of metacaspase function and for the development of novel therapeutic strategies targeting these enzymes.

References

- 1. Crystal Structure of the Yeast Metacaspase Yca1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The plant metacaspase AtMC1 in pathogen-triggered programmed cell death and aging: functional linkage with autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The plant metacaspase AtMC1 in pathogen-triggered programmed cell death and aging: functional linkage with autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Yca1 metacaspase: diverse functions determine how yeast live and let die - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Calcium-dependent Activation and Autolysis of Arabidopsis Metacaspase 2d - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Calibration of the Fluorescence Signal for Metacaspase Activity Assays | Steinmetz Symposium - Union College [steinmetz.union.edu]

- 10. This compound - Elabscience® [elabscience.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Substrate specificity and the effect of calcium on Trypanosoma brucei metacaspase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Why is DTT used in detecting caspase activity? | AAT Bioquest [aatbio.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 23. embopress.org [embopress.org]

- 24. embopress.org [embopress.org]

- 25. Lack of AtMC1 catalytic activity triggers autoimmunity dependent on NLR stability [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]

- 29. docs.abcam.com [docs.abcam.com]

- 30. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 31. content.abcam.com [content.abcam.com]

Discovering Novel Proteases: An In-depth Technical Guide Utilizing a Boc-grr-AMC Library

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview for the discovery and initial characterization of novel proteases with trypsin-like activity using a Boc-grr-AMC fluorogenic substrate library. The methodologies outlined here are designed for high-throughput screening of complex biological samples, enabling the identification of previously uncharacterized enzymatic activities.

Introduction to Protease Discovery with Fluorogenic Substrates

Proteases are a critical class of enzymes involved in a vast array of physiological and pathological processes, making them prime targets for therapeutic intervention. The discovery of novel proteases and the characterization of their substrate specificity are crucial steps in understanding their biological roles and developing targeted drugs. Fluorogenic peptide substrates, such as Boc-Gly-Arg-Arg-AMC (this compound), provide a sensitive and continuous assay for detecting protease activity. Cleavage of the amide bond C-terminal to the arginine residue by a protease liberates the fluorescent 7-amino-4-methylcoumarin (AMC) group, resulting in a measurable increase in fluorescence. By employing a library of such substrates, it is possible to screen for and identify novel proteases in complex biological mixtures like cell lysates or conditioned media.

The this compound substrate is particularly useful for identifying trypsin-like serine proteases, which preferentially cleave after basic amino acid residues like arginine and lysine.[1][2] This guide details a complete workflow from sample preparation and high-throughput screening to hit confirmation and initial characterization of novel proteases.

Experimental Workflow

The overall workflow for discovering novel proteases using a this compound library can be divided into several key stages, from initial screening to final identification and characterization.

Detailed Experimental Protocols

Preparation of Cell Lysates

This protocol describes the preparation of cell lysates from cultured mammalian cells for protease screening.

-

Cell Culture: Culture cells of interest to ~80-90% confluency in appropriate growth medium.

-

Cell Harvesting: Aspirate the growth medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lysis: Add ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, and a protease inhibitor cocktail without serine protease inhibitors) to the cells.

-

Incubation: Incubate the cells with the lysis buffer on ice for 30 minutes with gentle agitation.

-

Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Supernatant Collection: Carefully collect the supernatant containing the soluble proteins.

-

Protein Quantification: Determine the total protein concentration of the lysate using a standard method such as the bicinchoninic acid (BCA) assay.

-

Storage: Aliquot the lysate and store at -80°C until use.

High-Throughput Screening (HTS) Assay in 384-Well Format

This protocol outlines a high-throughput screening assay to identify protease activity in cell lysates using a this compound substrate.

-

Assay Plate Preparation: Dispense 1 µL of each compound from a diverse chemical library (for inhibitor screening, optional) or DMSO (for primary screening) into a 384-well, black, clear-bottom assay plate.

-

Substrate Preparation: Prepare a working solution of this compound in assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 0.01% Tween-20) to a final concentration of 20 µM.

-

Dispense Substrate: Add 10 µL of the this compound working solution to each well of the assay plate.

-

Sample Preparation: Dilute the cell lysate to a final concentration of 1 mg/mL in assay buffer.

-

Initiate Reaction: Add 10 µL of the diluted cell lysate to each well to initiate the enzymatic reaction. The final volume in each well will be 21 µL.

-

Incubation: Incubate the plate at 37°C for 60 minutes.

-

Fluorescence Reading: Measure the fluorescence intensity using a plate reader with excitation at 360 nm and emission at 460 nm.

-

Data Analysis: Calculate the rate of AMC release and identify "hits" as samples exhibiting significantly higher fluorescence compared to a negative control (lysate buffer alone).

Hit Confirmation and Initial Characterization

-

Confirmation Screen: Re-screen the initial hits in triplicate to confirm their activity.

-

Dose-Response Analysis: For inhibitory hits, perform a dose-response analysis to determine the IC50 value.

-

Kinetic Characterization: For active lysates, perform a substrate titration with this compound to determine the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax).

-

Inhibitor Profiling: Characterize the active "hit" lysates using a panel of known protease inhibitors (e.g., PMSF for serine proteases, EDTA for metalloproteases) to classify the type of protease activity.

Identification of the Novel Protease by Mass Spectrometry

-

Fractionation of Active Lysate: Fractionate the active cell lysate using chromatographic techniques (e.g., ion exchange, size exclusion) and assay each fraction for this compound cleavage activity.

-

Sample Preparation for Mass Spectrometry: Subject the most active fraction(s) to in-solution trypsin digestion.

-

LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Database Searching: Search the acquired MS/MS spectra against a protein database (e.g., UniProt) to identify the proteins present in the active fraction.

-

Candidate Identification: Correlate the identified proteins with the inhibitor profiling data to identify candidate novel proteases.

Data Presentation

Quantitative data from screening and characterization experiments should be summarized in clear and structured tables for easy comparison.

Table 1: Results from a Hypothetical Primary Screen of a Cell Lysate Library

| Lysate ID | Cell Type | Fluorescence (RFU/min) | Hit (Z-score > 3) |

| LYS-001 | HEK293 | 150 | No |

| LYS-002 | HeLa | 180 | No |

| LYS-003 | MDA-MB-231 | 850 | Yes |

| LYS-004 | A549 | 210 | No |

| ... | ... | ... | ... |

Table 2: Initial Characterization of the "Hit" Lysate (LYS-003)

| Parameter | Value |

| Kinetic Constants | |

| Km (this compound) | 25 µM |

| Vmax (RFU/min/mg) | 1200 |

| Inhibitor Profiling | |

| PMSF (1 mM) | 95% Inhibition |

| EDTA (5 mM) | 5% Inhibition |

| E-64 (10 µM) | 2% Inhibition |

Table 3: Hypothetical Mass Spectrometry Identification of Proteins in the Active Fraction of LYS-003

| Protein Accession | Protein Name | Mascot Score | Unique Peptides | Putative Function |

| P07711 | Trypsin-1 | 540 | 15 | Serine Protease |

| Q9UKU9 | Novel Serine Protease Candidate 1 | 320 | 8 | Unknown |

| P02768 | Albumin | 250 | 10 | Carrier Protein |

| ... | ... | ... | ... | ... |

Signaling Pathway Analysis

Trypsin-like proteases are known to be involved in various signaling pathways, often through the activation of Protease-Activated Receptors (PARs). For instance, a newly discovered trypsin-like protease could potentially activate PAR2, leading to downstream signaling cascades involved in inflammation and cell proliferation.[3]

Conclusion

The use of a this compound library in a high-throughput screening format is a powerful strategy for the discovery of novel proteases with trypsin-like activity. The detailed protocols and workflow presented in this guide provide a robust framework for researchers to identify and characterize new enzymatic activities from complex biological sources. The subsequent identification of these proteases and elucidation of their roles in signaling pathways can open new avenues for basic research and the development of novel therapeutics.

References

- 1. Rapid identification of substrates for novel proteases using a combinatorial peptide library - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Trypsin-Like Proteases and Their Role in Muco-Obstructive Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Boc-GRR-AMC Fluorogenic Assay in Dengue Virus Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Dengue virus (DENV) NS2B-NS3 protease is a critical enzyme in the viral replication cycle, responsible for processing the viral polyprotein into functional units. This makes it a prime target for the development of antiviral therapeutics. The Boc-GRR-AMC fluorogenic assay is a robust and widely used in vitro method for measuring the activity of the DENV NS2B-NS3 protease and for screening potential inhibitors. This document provides a detailed protocol for this assay, along with supporting data and visualizations to facilitate its implementation in a research setting.

The assay relies on the cleavage of a specific peptide substrate, Boc-Gly-Arg-Arg-AMC (this compound), by the DENV protease. The substrate consists of a tripeptide sequence recognized by the protease, linked to a fluorescent molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the fluorescence of the AMC group is quenched. Upon proteolytic cleavage, the free AMC is released, resulting in a measurable increase in fluorescence intensity. The rate of this increase is directly proportional to the enzymatic activity of the protease.

Principle of the Assay

The core principle of the this compound assay is the enzymatic cleavage of a fluorogenic substrate by the DENV NS2B-NS3 protease. The protease recognizes and cleaves the peptide sequence, liberating the AMC fluorophore, which can then be detected using a fluorescence plate reader. The intensity of the fluorescent signal is a direct measure of the protease's activity. When a potential inhibitor is introduced, a decrease in the fluorescent signal indicates inhibition of the enzyme.

Signaling Pathway and Enzymatic Reaction

Caption: Enzymatic cleavage of this compound by DENV NS2B-NS3 protease.

Experimental Protocols

Materials and Reagents

-

DENV NS2B-NS3 Protease: Purified recombinant enzyme.

-

This compound Substrate: Commercially available.

-

Assay Buffer: 50 mM Tris-HCl (pH 8.5-9.5), 20% glycerol, 5 mM CHAPS.

-

Inhibitor Compounds: Dissolved in an appropriate solvent (e.g., DMSO).

-

96-well or 384-well black, flat-bottom plates: For fluorescence measurements.

-

Fluorescence Plate Reader: Capable of excitation at ~380 nm and emission at ~460 nm.

Assay Protocol for Inhibitor Screening

-

Prepare Reagents:

-

Thaw the DENV NS2B-NS3 protease and this compound substrate on ice.

-

Prepare the assay buffer and bring it to room temperature.

-

Prepare serial dilutions of the inhibitor compounds in the assay buffer. The final DMSO concentration should be kept constant across all wells and should not exceed 1-2%.

-

-

Assay Plate Setup:

-

Add 2 µL of the diluted inhibitor compounds or vehicle control (e.g., DMSO) to the appropriate wells of the microplate.

-

Add 88 µL of the DENV NS2B-NS3 protease solution (diluted in assay buffer to the desired final concentration, e.g., 50-100 nM) to each well.

-

Incubate the plate at room temperature for 15-30 minutes to allow the inhibitors to bind to the enzyme.

-

-

Initiate the Reaction:

-

Add 10 µL of the this compound substrate solution (diluted in assay buffer to the desired final concentration, e.g., 20-100 µM) to each well to start the reaction.[1]

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).

-

Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes, or as an endpoint reading after a fixed incubation time. Use an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm.[2][3]

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

-

Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Experimental Workflow

References

Application Notes and Protocols for the Use of Boc-GRR-AMC in Continuous Kinetic Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the fluorogenic substrate Boc-Gly-Arg-Arg-AMC (Boc-GRR-AMC) in continuous kinetic assays for the study of trypsin-like proteases, with specific examples for viral proteases.

Introduction

This compound is a synthetic tripeptide substrate used for the sensitive and continuous measurement of protease activity.[1][2] The substrate consists of the peptide sequence Glycyl-Arginyl-Arginine, which is recognized and cleaved by proteases with trypsin-like specificity, linked to a fluorescent reporter group, 7-amino-4-methylcoumarin (AMC).

The principle of the assay is based on the enzymatic hydrolysis of the amide bond between the C-terminal arginine and the AMC group. In its intact form, the substrate is weakly fluorescent. Upon cleavage by a protease, the free AMC is released, resulting in a significant increase in fluorescence intensity.[3][4] This change in fluorescence can be monitored in real-time using a fluorescence plate reader or spectrofluorometer, allowing for the continuous measurement of enzyme kinetics.[5][6] The rate of AMC release is directly proportional to the enzymatic activity under appropriate assay conditions.

This method is highly sensitive and amenable to high-throughput screening (HTS) formats, making it a valuable tool in drug discovery for the identification and characterization of protease inhibitors.[5][7]

Signaling Pathway Context: Trypsin and Protease-Activated Receptor 2 (PAR2)

Many proteases that cleave this compound, such as trypsin, play crucial roles in cellular signaling. One of the key pathways initiated by trypsin is the activation of Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor (GPCR).[8][9] Understanding this pathway is critical for contextualizing the biological relevance of enzymes studied with this substrate.

Figure 1: Trypsin-mediated PAR2 signaling pathway.

Experimental Protocols

Materials and Reagents

-

Enzyme: Purified protease of interest (e.g., Trypsin, West Nile Virus NS2B-NS3 protease, Dengue Virus NS2B-NS3 protease).

-

Substrate: this compound (powder).

-

Solvent: Anhydrous DMSO for substrate stock solution.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 0.01% Tween-20.[10] Buffer composition may need to be optimized for the specific enzyme.

-

Microplates: Black, flat-bottom 96-well or 384-well microplates suitable for fluorescence measurements.

-

Instrumentation: Fluorescence microplate reader with excitation and emission filters for AMC (Excitation: ~360-380 nm, Emission: ~440-460 nm).[10]

Reagent Preparation

-

This compound Stock Solution (10 mM):

-

Dissolve this compound powder in anhydrous DMSO to a final concentration of 10 mM.

-

Vortex briefly to ensure complete dissolution.

-

Store in small aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

-

-

Enzyme Working Solution:

-

Prepare a stock solution of the purified enzyme in a suitable buffer (e.g., Tris-HCl or PBS) at a concentration determined to be optimal for the assay.

-

On the day of the experiment, dilute the enzyme stock to the desired final concentration in cold assay buffer. The optimal enzyme concentration should be determined empirically but is typically in the low nanomolar to micromolar range.

-

-

Substrate Working Solution:

-

On the day of the experiment, dilute the 10 mM this compound stock solution in assay buffer to the desired final concentrations for the assay. For determination of Michaelis-Menten kinetics, a range of substrate concentrations bracketing the expected Km value should be prepared.

-

Continuous Kinetic Assay Workflow

The following diagram illustrates the general workflow for a continuous kinetic assay using this compound.

Figure 2: General experimental workflow.

Detailed Protocol for a 96-Well Plate Assay

This protocol is a general guideline and should be optimized for the specific protease being investigated.

-

Plate Layout: Design the plate layout to include wells for blanks (no enzyme), positive controls (enzyme, no inhibitor), and experimental samples (enzyme with varying substrate concentrations or inhibitors).

-

Reagent Addition:

-

Add assay buffer to all wells.

-

Add the enzyme working solution to the appropriate wells. For blank wells, add an equal volume of assay buffer.

-

If screening for inhibitors, add the compounds at the desired concentrations.

-

-

Pre-incubation: Incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes to allow all components to reach thermal equilibrium.

-

Reaction Initiation: Add the this compound substrate working solution to all wells to initiate the reaction. The final volume in each well should be consistent (e.g., 100 µL or 200 µL).

-

Fluorescence Measurement: Immediately place the plate in the fluorescence plate reader and begin kinetic measurements.

-

Set the excitation wavelength to ~380 nm and the emission wavelength to ~460 nm.

-

Record fluorescence intensity at regular intervals (e.g., every 60 seconds) for a duration sufficient to observe the initial linear phase of the reaction (typically 15-60 minutes).

-

Data Analysis

The raw data from the continuous kinetic assay will be in the form of relative fluorescence units (RFU) over time.

Data Analysis Workflow

Figure 3: Logical flow of data analysis.

Step-by-Step Data Analysis

-

Background Correction: For each time point, subtract the average fluorescence of the blank wells (no enzyme) from the fluorescence of the experimental wells.

-

Determine Initial Velocity (V₀):

-

Plot the background-corrected fluorescence versus time for each substrate concentration. This is the reaction progress curve.

-

Identify the initial linear portion of each curve.

-

Calculate the slope of this linear portion (ΔRFU / Δtime). This slope represents the initial velocity (V₀) in RFU per unit of time.

-

-

Convert to Molar Concentration:

-

To convert V₀ from RFU/min to µM/min, create a standard curve using known concentrations of free AMC.

-

Measure the fluorescence of each AMC standard under the same assay conditions.

-

Plot fluorescence versus AMC concentration and determine the slope of the linear regression.

-

Divide the V₀ in RFU/min by the slope of the AMC standard curve to obtain the initial velocity in µM/min.

-

-

Determine Kinetic Parameters:

-

Plot the initial velocities (in µM/min) against the corresponding substrate concentrations ([S]).

-

Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Michaelis constant (Km) and the maximum velocity (Vmax).

-

Quantitative Data Summary

The following table summarizes representative kinetic parameters for different proteases using this compound or similar substrates. Note that assay conditions can significantly influence these values.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Assay Conditions | Reference |

| Dengue Virus NS2B-NS3 Protease | This compound | 140 ± 10 | 0.032 ± 0.001 | 230 | 0.15 µM enzyme, pH not specified | [11] |

| West Nile Virus NS2B-NS3 Protease | This compound | Kd = 130 ± 20 µM | - | - | pH 8.5, 37°C | [12] |

| Trypsin (Bovine) | Nα-Benzoyl-DL-arginine-p-nitroanilide (BAPNA) | 120 µM | 0.079 mM/min/mg | - | pH not specified | [13] |

| Dengue Virus NS2B-NS3 Protease | This compound | - | - | Ki = 5.85 µM (for inhibitor PG-1) | pH 8.5, 37°C |

Note: The data for West Nile Virus protease is presented as a dissociation constant (Kd) due to observed substrate inhibition.[12] The trypsin data is for a different substrate and is included for comparative purposes.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| High Background Fluorescence | - Contaminated reagents or buffer.- Autohydrolysis of the substrate.- Intrinsic fluorescence of test compounds. | - Use high-purity water and reagents.- Prepare fresh substrate solution.- Run controls for compound fluorescence and subtract from experimental wells. |

| No or Low Signal | - Inactive enzyme.- Incorrect buffer pH or composition.- Incorrect filter set on the plate reader. | - Verify enzyme activity with a known positive control.- Optimize buffer conditions for the specific enzyme.- Ensure excitation and emission wavelengths are set correctly for AMC. |

| Non-linear Progress Curves | - Substrate depletion.- Product inhibition.- Enzyme instability. | - Use a lower enzyme concentration or measure for a shorter duration.- Analyze only the initial linear phase of the reaction.- Assess enzyme stability under assay conditions. |

| High Well-to-Well Variability | - Pipetting errors.- Incomplete mixing.- Air bubbles in wells. | - Use calibrated pipettes and proper technique.- Gently mix the plate after reagent addition.- Visually inspect the plate for bubbles before reading. |

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Measuring digestive protease activation in the mouse pancreas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Update on protease-activated receptor 2 in inflammatory and autoimmune dermatological diseases [frontiersin.org]

- 8. Role of trypsin and protease-activated receptor-2 in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reddit - The heart of the internet [reddit.com]

- 10. researchgate.net [researchgate.net]

- 11. Substrate Inhibition Kinetic Model for West Nile Virus NS2B-NS3 Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. On-line characterization of the activity and reaction kinetics of immobilized enzyme by high-performance frontal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Protegrin-1 Inhibits Dengue NS2B-NS3 Serine Protease and Viral Replication in MK2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: A Step-by-Step Guide for a West Nile Virus Protease Assay with Boc-GRR-AMC

For Researchers, Scientists, and Drug Development Professionals

Introduction

West Nile Virus (WNV), a mosquito-borne flavivirus, is a significant global health concern.[1][2] The virus encodes a polyprotein that is cleaved into functional structural and non-structural (NS) proteins essential for viral replication.[3][4][5][6][7] The viral NS2B-NS3 protease is responsible for several of these cleavages, making it an attractive target for the development of antiviral therapeutics.[1][8][9][10][11] This document provides a detailed protocol for a fluorogenic protease assay using the substrate Boc-GRR-AMC to screen for and characterize inhibitors of the WNV NS2B-NS3 protease.

The assay relies on the cleavage of the tripeptide substrate, Boc-Gly-Arg-Arg-AMC (this compound), by the WNV protease.[9][12][13] Upon cleavage, the fluorescent 7-amino-4-methylcoumarin (AMC) group is released, resulting in an increase in fluorescence intensity. This change in fluorescence can be monitored over time to determine the rate of the enzymatic reaction.

Principle of the Assay

The WNV NS2B-NS3 protease recognizes and cleaves the peptide sequence in the this compound substrate. This cleavage liberates the AMC fluorophore from the quenching effects of the Boc-GRR peptide. The resulting increase in fluorescence is directly proportional to the protease activity.

Caption: Principle of the fluorogenic WNV protease assay.

Materials and Reagents

| Reagent | Supplier | Catalog No. |

| Recombinant WNV NS2B-NS3 Protease | R&D Systems | 2907-SE |

| This compound | MedChemExpress | HY-P0117 |

| Tris-HCl | Sigma-Aldrich | T5941 |

| Glycerol | Sigma-Aldrich | G5516 |

| DMSO | Sigma-Aldrich | D8418 |

| 96-well black, flat-bottom plates | Corning | 3603 |

| Aprotinin (Positive Control) | Sigma-Aldrich | A1153 |

Experimental Protocols

Reagent Preparation

-

Assay Buffer: Prepare a solution of 50 mM Tris-HCl, pH 9.5, containing 30% (v/v) glycerol.[14] Filter sterilize and store at 4°C.

-

Enzyme Stock Solution: Reconstitute the lyophilized WNV NS2B-NS3 protease in the assay buffer to a stock concentration of 1 µM. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

-

Substrate Stock Solution: Dissolve this compound in DMSO to create a 10 mM stock solution.[15] Store in small aliquots at -20°C, protected from light.

-

Inhibitor/Compound Stock Solutions: Dissolve test compounds and control inhibitors (e.g., Aprotinin) in 100% DMSO to a stock concentration of 10 mM.

Protease Activity Assay (Kinetic Measurement)

This protocol is designed for a total reaction volume of 100 µL in a 96-well plate format.

-

Prepare Working Solutions:

-

Enzyme Working Solution: Dilute the enzyme stock solution in assay buffer to the desired final concentration (e.g., 20 nM, for a final assay concentration of 10 nM).

-

Substrate Working Solution: Prepare a serial dilution of the this compound stock solution in assay buffer to achieve a range of final concentrations (e.g., 10 µM to 400 µM) for kinetic analysis.[16] Note that substrate inhibition has been observed at high concentrations of this compound.[9][17]

-

-

Assay Plate Setup:

-

Add 50 µL of the enzyme working solution to each well of a 96-well black plate.

-

Include control wells:

-

No Enzyme Control: 50 µL of assay buffer without the enzyme.

-

No Substrate Control: 50 µL of the enzyme working solution.

-

-

-

Initiate the Reaction:

-

Start the reaction by adding 50 µL of the substrate working solution to each well.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

-

Measure the fluorescence intensity kinetically for at least 15-30 minutes, with readings every 60 seconds.

-

Use an excitation wavelength of 380 nm and an emission wavelength of 460 nm.[9]

-

Inhibitor Screening Assay (IC50 Determination)

-

Prepare Working Solutions:

-

Enzyme Working Solution: Dilute the enzyme stock solution in assay buffer to a final concentration of 20 nM.

-

Substrate Working Solution: Dilute the this compound stock solution in assay buffer to a final concentration of 200 µM (or a concentration close to the Km value if determined).

-

Inhibitor Working Solutions: Prepare serial dilutions of the test compounds and control inhibitor in assay buffer containing a final DMSO concentration of 2%.[14]

-

-

Assay Plate Setup:

-

Add 2 µL of the serially diluted inhibitor solutions to the wells.

-

Add 48 µL of the enzyme working solution to each well and incubate for 15 minutes at room temperature.

-

Include control wells:

-

Positive Control (No Inhibitor): 2 µL of assay buffer with 2% DMSO and 48 µL of enzyme working solution.

-

Negative Control (No Enzyme): 2 µL of assay buffer with 2% DMSO and 48 µL of assay buffer.

-

-

-

Initiate the Reaction:

-

Add 50 µL of the substrate working solution to all wells.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity as described in the protease activity assay protocol.

-

Data Presentation and Analysis

Enzyme Kinetics

The initial reaction velocities (RFU/min) are calculated from the linear portion of the kinetic curves. These velocities are then plotted against the substrate concentration. The data can be fitted to the Michaelis-Menten equation to determine the Km and Vmax values. Note that at high substrate concentrations, a substrate inhibition model may provide a better fit.[9][17]

| Substrate [µM] | Initial Velocity (RFU/min) |

| 10 | Value |

| 25 | Value |

| 50 | Value |

| 100 | Value |

| 150 | Value |

| 200 | Value |

| 300 | Value |

| 400 | Value |

Inhibitor Potency (IC50)

The percent inhibition is calculated for each inhibitor concentration using the following formula:

% Inhibition = 100 * (1 - (V_i - V_0) / (V_c - V_0))

Where:

-

V_i = Initial velocity in the presence of the inhibitor

-

V_0 = Initial velocity of the no-enzyme control

-

V_c = Initial velocity of the no-inhibitor control

The percent inhibition is then plotted against the logarithm of the inhibitor concentration, and the data are fitted to a sigmoidal dose-response curve to determine the IC50 value.

| Inhibitor [µM] | % Inhibition |

| 0.1 | Value |

| 0.5 | Value |

| 1 | Value |

| 5 | Value |

| 10 | Value |

| 25 | Value |

| 50 | Value |

| 100 | Value |

Visualizations

Caption: Experimental workflow for the WNV protease assay.

Caption: WNV polyprotein processing by the NS2B-NS3 protease.

References

- 1. SensoLyte® 570 West Nile Virus Protease Assay Kit Fluorimetric - 1 kit [anaspec.com]

- 2. Assay Detects West Nile Virus Protease Inhibitors - BioResearch - mobile.Labmedica.com [mobile.labmedica.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. West Nile Virus: Biology, Transmission, and Human Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. West Nile virus - Wikipedia [en.wikipedia.org]

- 6. A Cell Based Assay for the Identification of Lead Compounds with Anti-Viral Activity Against West Nile Virus - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Targeting the protease of West Nile virus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A FRET-based assay for the discovery of West Nile Virus NS2B-NS3 protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Substrate Inhibition Kinetic Model for West Nile Virus NS2B-NS3 Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization of the West Nile virus protease substrate specificity and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. West Nile Virus NS2B/NS3 protease as an antiviral target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Characterization of the 8-hydroxyquinoline scaffold for inhibitors of West Nile virus serine protease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. protocols.io [protocols.io]

- 16. journals.asm.org [journals.asm.org]

- 17. Substrate inhibition kinetic model for West Nile virus NS2B-NS3 protease - PubMed [pubmed.ncbi.nlm.nih.gov]

Preparing Stock Solutions of Boc-Gln-Arg-Arg-AMC in DMSO: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and technical data for the preparation of stock solutions of the fluorogenic protease substrate, Boc-Gln-Arg-Arg-AMC (Boc-GRR-AMC), in dimethyl sulfoxide (DMSO). Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of enzyme activity assays.

Introduction